molecular formula C17H20ClN3O3 B4784970 1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B4784970
M. Wt: 349.8 g/mol
InChI Key: MJQBYXOAZMYFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrrolidinone moiety, and a chlorinated phenyl group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps. One common approach is the reaction of 2-chloro-4-methylbenzoyl chloride with piperidine-4-carboxamide under controlled conditions to form the intermediate. This intermediate is then reacted with a suitable reagent to introduce the pyrrolidinone moiety, completing the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-[1-(2-chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-10-2-3-13(12(18)8-10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBYXOAZMYFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 4
1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 5
1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 6
1-[1-(2-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.